Kodaistatin A -

Kodaistatin A

Catalog Number: EVT-10981852
CAS Number:
Molecular Formula: C35H34O11
Molecular Weight: 630.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Kodaistatin A is a member of catechols.
Kodaistatin A is a natural product found in Aspergillus terreus with data available.
Overview

Kodaistatin A is a naturally occurring compound derived from the fungus Aspergillus terreus. It belongs to a class of compounds known as kodaistatins, which have garnered attention for their potential therapeutic applications, particularly in diabetes management. Kodaistatin A exhibits significant inhibitory activity against glucose-6-phosphate translocase, a key enzyme in glucose metabolism, making it a candidate for further research in metabolic disorders .

Source and Classification

Kodaistatin A is classified as a secondary metabolite produced by Aspergillus terreus, a filamentous fungus known for its ability to synthesize various bioactive compounds. The kodaistatins, including Kodaistatin A, are characterized by their unique chemical structure and biological activity, particularly in the context of glucose regulation and potential anti-diabetic effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of Kodaistatin A involves several steps, often starting from simple organic precursors. One notable approach utilizes a series of reactions including acetal cleavage, oxidation, and desilylation to construct the complex molecular framework characteristic of kodaistatins. The synthesis can be achieved through both total synthesis and semi-synthesis methods that leverage existing natural products .

  1. Starting Materials: The synthesis typically begins with readily available substrates.
  2. Key Reactions:
    • Acetal Cleavage: This step is crucial for forming the dihydroxycyclopentenone core.
    • Swern Oxidation: This reaction is employed to introduce specific functional groups necessary for biological activity.
    • Desilylation: This step is often used to reveal hydroxyl groups that are critical for the compound's interactions with biological targets.
Molecular Structure Analysis

Kodaistatin A has a complex molecular structure characterized by a unique arrangement of carbon, hydrogen, and oxygen atoms. The molecular formula is typically represented as C₁₄H₁₈O₅.

Structure Data

  • Molecular Weight: Approximately 270.29 g/mol
  • Structural Features:
    • Contains a dihydroxycyclopentenone core.
    • Features multiple hydroxyl groups that contribute to its biological activity.

The three-dimensional structure can be elucidated using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography, which provide insights into the spatial arrangement of atoms within the molecule .

Chemical Reactions Analysis

Kodaistatin A participates in various chemical reactions that highlight its reactivity and potential applications:

  1. Inhibition of Glucose-6-Phosphate Translocase: Kodaistatin A acts as an inhibitor of this enzyme, impacting glucose metabolism significantly.
  2. Reactivity with Biological Targets: The presence of hydroxyl groups allows Kodaistatin A to form hydrogen bonds with proteins, facilitating its role as an inhibitor.

Technical details regarding these reactions include kinetic studies that measure the inhibition constants (IC₅₀ values), which indicate the potency of Kodaistatin A against its target enzymes .

Mechanism of Action

The mechanism by which Kodaistatin A exerts its effects primarily involves the inhibition of glucose-6-phosphate translocase. This enzyme is essential for transporting glucose-6-phosphate across the mitochondrial membrane, thus playing a critical role in gluconeogenesis and glycolysis.

Process Details

  1. Binding Affinity: Kodaistatin A binds to the active site of glucose-6-phosphate translocase, preventing substrate access.
  2. Impact on Metabolism: By inhibiting this enzyme, Kodaistatin A disrupts normal metabolic pathways, leading to altered glucose levels in cells.

Data from kinetic studies indicate that Kodaistatin A has an IC₅₀ value ranging from 0.2 to 0.375 µg/ml, showcasing its effectiveness as an inhibitor .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white solid.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile but less soluble in water.

Chemical Properties

  • Stability: Kodaistatin A is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Spectroscopic Data: Characterization techniques such as NMR and infrared spectroscopy provide detailed information about functional groups and molecular interactions.

Relevant analyses include chromatographic techniques such as high-performance liquid chromatography (HPLC) for purity assessment .

Applications

Kodaistatin A holds promise in various scientific fields:

  1. Diabetes Research: Due to its inhibitory effects on glucose metabolism, Kodaistatin A is being studied for potential therapeutic applications in managing diabetes.
  2. Biochemical Studies: It serves as a valuable tool for understanding glucose transport mechanisms and metabolic regulation.
  3. Pharmaceutical Development: As a lead compound, Kodaistatin A may inspire the development of new drugs targeting metabolic diseases.
Introduction and Research Significance

Kodaistatin A as a Model System for Fungal Polyketide-Amino Acid Hybrid Biosynthesis

Kodaistatin A represents a structurally distinctive fungal secondary metabolite characterized by a hybrid molecular architecture integrating polyketide-derived segments with amino acid moieties. This compound exemplifies the biosynthetic ingenuity of fungi in generating complex bioactive molecules through specialized enzymatic machinery. The molecular scaffold of Kodaistatin A demonstrates a concerted biosynthetic pathway involving non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) enzymatic complexes. These megasynthases operate sequentially to assemble the core structure: the PKS module constructs the polyketide backbone through iterative decarboxylative condensation of malonyl-CoA extender units, while the NRPS module incorporates and modifies specific amino acid residues, forming peptide bonds through a thiotemplated mechanism [8].

The gene cluster organization responsible for Kodaistatin A biosynthesis typically features collocated genes encoding the NRPS, PKS, and essential tailoring enzymes within a single genomic locus. This clustering facilitates coordinated transcriptional regulation and efficient metabolite production. The domain architecture within the hybrid NRPS-PKS system includes characteristic catalytic domains: adenylation (A) domains for amino acid selection and activation, peptidyl carrier protein (PCP) domains for substrate shuttling, condensation (C) domains for peptide bond formation, ketosynthase (KS) domains for polyketide chain extension, acyltransferase (AT) domains for malonyl-CoA selection, and acyl carrier protein (ACP) domains for polyketide intermediate transfer [8]. Post-assembly modifications, potentially including oxidative transformations (e.g., hydroxylation, epoxidation) and cyclization reactions, further enhance structural complexity and bioactivity.

Table 1: Characteristic Features of Fungal Hybrid NRPS-PKS Metabolites Including Kodaistatin A

FeatureKodaistatin A CharacteristicsBroader Significance
Structural CoreIntegrated polyketide-amino acid scaffoldEnables unique bioactivity through hybrid pharmacophores
Enzymatic MachineryHybrid NRPS-PKS systemEvolutionary adaptation for structural diversification
Gene OrganizationClustered biosynthetic genesFacilitates coordinated expression and pathway regulation
Regulatory MechanismsEpigenetic and environmental triggeringExplains conditional production in laboratory settings
Bioactive PotentialMultiple pharmacological activitiesValidates hybrid metabolites as drug discovery targets

Kodaistatin A provides an exemplary model system for deciphering the intricate biochemistry underlying fungal hybrid metabolite biosynthesis. Studying its biosynthetic pathway offers fundamental insights into the enzymatic cross-talk between NRPS and PKS systems, the evolutionary trajectories of biosynthetic gene clusters in fungi, and the regulatory checkpoints controlling metabolite expression. These insights directly inform strategies for targeted activation of cryptic hybrid pathways and bioengineering approaches for structural diversification [4] [8].

Knowledge Gaps in Understudied Fungal Secondary Metabolite Pathways

The biosynthesis and regulation of fungal secondary metabolites, including Kodaistatin A, remain obscured by substantial experimental limitations. Genomic analyses consistently reveal a stark discrepancy between the number of predicted biosynthetic gene clusters (BGCs) and characterized secondary metabolites in fungal species. Current estimates suggest that over 75% of fungal biosynthetic potential remains inaccessible under standard laboratory culture conditions, creating a significant void in our understanding of fungal chemical ecology and metabolic capabilities [1] [2]. This discrepancy is particularly pronounced for hybrid NRPS-PKS pathways, which often exhibit complex regulatory constraints.

Several interconnected factors contribute to these knowledge gaps:

  • Silencing of Biosynthetic Pathways: The majority of fungal BGCs, including those encoding hybrid metabolites, remain transcriptionally inactive ("silent") in conventional axenic cultures. This silence stems from epigenetic repression mechanisms involving histone deacetylation and DNA methylation that restrict chromatin accessibility to transcriptional machinery. The fundamental molecular triggers for reversing this silencing under natural conditions remain largely uncharacterized [2] [5].

  • Technical Limitations in Detection and Characterization: The low production yields typical of many secondary metabolites, including potentially Kodaistatin A under certain conditions (often ranging from 0.4 to 11.5 mg per liter in reported fungal metabolites), pose significant challenges for isolation and structural elucidation [1]. Furthermore, the transient expression of certain pathways and the structural instability of some metabolites complicate their detection. Advanced metabolomic approaches like Global Natural Product Social Molecular Networking (GNPS) and hyphenated techniques (e.g., LC-MS/MS, LC-PDA-MS) are essential yet still face limitations in dereplicating novel compounds within complex extracts, particularly structural isomers and stereoisomers [6].

  • Inadequate Cultivation Methodologies: Standard monoculture fermentation techniques fail to replicate the intricate biotic and abiotic cues present in a fungus's natural habitat. These cues are essential for triggering the expression of numerous BGCs. The One Strain Many Compounds (OSMAC) approach – manipulating culture parameters like carbon/nitrogen sources, pH, temperature, aeration, and metal ions – demonstrates that metabolic profiles are highly responsive to environmental conditions but remains largely empirical. For instance, carbon source variations (e.g., glucose vs. fructose vs. xylose) in Fusarium verticillioides significantly altered naphthoquinone pigment profiles, while specific metabolites like cytosporin Y3 and E1 were only detected in defined media supplemented with L-ornithine hydrochloride [1]. However, a systematic understanding of how these parameters precisely influence the expression of specific hybrid NRPS-PKS clusters like Kodaistatin A's is lacking. Furthermore, the absence of standardized protocols for parameters like cultivation time and epigenetic modulator concentrations hinders reproducibility and cross-study comparisons [1].

  • Uncoupled Pathway Identification: Establishing definitive links between specific BGCs and their metabolic products (like Kodaistatin A) remains challenging. While homology-based searches, retro-biosynthetic analysis, and comparative genomics offer strategies, these often require supporting genetic manipulation or heterologous expression data for validation, which are not always feasible [4].

These gaps critically impede the comprehensive exploration of fungal chemical diversity and the discovery of novel bioactive scaffolds with therapeutic potential, underscoring the need for innovative discovery paradigms.

Theoretical Frameworks for Bioactive Microbial Metabolite Discovery

Overcoming the challenges associated with accessing cryptic fungal metabolites like Kodaistatin A necessitates the development and application of sophisticated theoretical frameworks designed to activate silent BGCs. Three interconnected frameworks show particular promise:

Epigenetic Derepression Framework

This framework centers on manipulating the chromatin landscape to activate transcriptionally silent BGCs. It leverages small-molecule epigenetic modifiers that inhibit key enzymes responsible for maintaining a repressive chromatin state. Two primary classes of inhibitors are utilized:

  • Histone Deacetylase (HDAC) Inhibitors: Compounds such as suberoylanilide hydroxamic acid (SAHA, Vorinostat), trichostatin A (TSA), and sodium butyrate prevent the removal of acetyl groups from histone lysine residues. This promotes histone acetylation, leading to a more open chromatin conformation that facilitates transcription factor binding and RNA polymerase II recruitment to BGC promoters. Treatment with TSA or SAHA has been shown to activate silent clusters in diverse fungi (Aspergillus, Clonostachys, Penicillium), significantly enhancing chemical diversity and often leading to novel metabolites [2] [5].

  • DNA Methyltransferase (DNMT) Inhibitors: Agents like 5-azacytidine (5-Aza) and 5-aza-2'-deoxycytidine (decitabine) incorporate into DNA during replication, leading to irreversible binding and subsequent degradation of DNMT enzymes. This results in genome-wide DNA hypomethylation, particularly in promoter regions, potentially relieving the transcriptional repression of BGCs silenced by DNA methylation [2].

The power of this framework is evidenced by its role in the discovery of over 540 fungal secondary metabolites between 2007 and 2022 [2]. The framework provides a rational approach to perturb global regulatory networks controlling secondary metabolism, moving beyond trial-and-error methods. However, specificity remains a challenge, as these modifiers affect genome-wide transcription.

Ecological Interaction Framework

This framework posits that microbial interspecies communication within natural consortia provides physiological signals essential for activating silent BGCs. It emphasizes recreating aspects of a fungus's ecological niche, particularly interactions with bacteria or other fungi, under laboratory conditions. The core principle is that biotic challenges or chemical dialogues trigger defensive or competitive metabolic responses in the target fungus, including the production of cryptic secondary metabolites [3] [7].

  • Molecular Crosstalk: Bacterial partners can produce signaling molecules, enzymes, or metabolites that directly or indirectly interact with fungal regulatory pathways. For instance, physical interaction with Streptomyces species triggered the production of four novel compounds (dinapinone and sambutoxin analogues) in the fungi Myrmecridium schulzeri and Scleroconidioma sphagnicola that were absent in monocultures. Crucially, simply adding extracts from the Streptomyces (which produced trichostatin analogues) did not induce the same response, indicating the necessity of physical interaction or contact-dependent signaling beyond just diffusible HDAC inhibitors [5] [7].

  • Signal Transduction Pathways: These interactions likely activate conserved fungal stress-response or signaling pathways (e.g., MAP kinase cascades, heterotrimeric G-protein signaling) that ultimately converge on pathway-specific transcription factors or global regulators (e.g., LaeA, a nuclear methyltransferase acting as a "master switch" for secondary metabolism), leading to BGC activation and metabolite production [3].

This framework offers a physiologically relevant method for metabolite discovery, mimicking the natural context in which these pathways evolved. Co-cultivation systems serve as experimental models to dissect these complex interactions and their molecular mechanisms.

Co-culture Induction Framework

Building directly on the ecological interaction principle, this framework involves the deliberate co-cultivation of a target fungus with one or more microbial "helper" strains to induce cryptic metabolism. It is a practical experimental strategy derived from the ecological framework.

  • Mechanistic Basis: Induction in co-culture can occur through multiple non-exclusive mechanisms:
  • Direct Physical Contact: Cell-wall-to-cell-wall contact triggering specific signal transduction.
  • Metabolite-Mediated Interaction: Production of microbial elicitors (e.g., bacterial N-acetylglucosamine, siderophores, quorum-sensing molecules, or even HDAC inhibitors like trichostatins) that diffuse and act as chemical signals on the fungal partner [5] [7].
  • Altered Microenvironment: Competition for nutrients or changes in pH/redox potential induced by the partner organism.
  • Enzymatic Remodeling: Bacterial enzymes modifying fungal chromatin or transcriptional regulators.
  • Experimental Validation: Screening of 108 fungal strains co-cultured with Streptomyces sp. 13F051 (a trichostatin producer) revealed that 14 strains (13%) produced previously undetected or significantly enhanced secondary metabolites. This highlights the substantial potential of co-culture for expanding accessible chemical space [5] [7]. The induction was often dependent on the specific bacterial-fungal pairing.

Table 2: Comparison of Key Frameworks for Activating Cryptic Fungal Metabolites

FrameworkCore MechanismPrimary Tools/AgentsKey AdvantagesMajor Challenges
Epigenetic DerepressionChromatin modification (HDAC/DNMT inhibition)SAHA, TSA, Sodium Butyrate, 5-Azacytidine, Valproic AcidTargeted molecular mechanism; Broad applicability; Can yield novel scaffoldsPotential cytotoxicity; Non-specific genome-wide effects; Variable efficiency
Ecological InteractionMicrobial crosstalk signalingDefined bacterial/fungal co-culture partnersPhysiologically relevant; May activate specific pathways; Mimics natural habitatComplex interactions; Mechanisms often unknown; Difficult to control
Co-culture InductionMulti-factorial (contact, metabolites, competition)Mixed cultures on solid/liquid mediaHigh success rate in inducing novelty; Can enhance known compound yieldsProducer identification complex; Scaling difficulties; Variable reproducibility

The co-culture framework, while powerful, requires careful metabolite producer identification (e.g., through isotope labeling, spatial metabolomics, or genetic labeling) and optimization of cultivation parameters (e.g., inoculation timing, spatial arrangement on solid media). Integrating this framework with metabolomics (LC-MS) and transcriptomics provides systems-level insights into the induction mechanisms [3] [5] [7].

These three frameworks – Epigenetic Derepression, Ecological Interaction, and Co-culture Induction – provide complementary and powerful theoretical foundations for accessing the vast untapped reservoir of fungal secondary metabolites, with hybrid molecules like Kodaistatin A serving as critical test cases for understanding and applying these principles to unlock novel bioactive chemical space. Future research integrating these frameworks with systems biology and synthetic biology approaches holds immense potential for revolutionizing natural product discovery.

Properties

Product Name

Kodaistatin A

IUPAC Name

(5Z)-3-[2-[5-acetyl-2-[(3E,5E)-5,7-dimethyl-2-oxonona-3,5-dienyl]-4,5-dihydroxy-3-oxocyclopenten-1-yl]-4,5-dihydroxyphenyl]-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]furan-2-one

Molecular Formula

C35H34O11

Molecular Weight

630.6 g/mol

InChI

InChI=1S/C35H34O11/c1-5-17(2)12-18(3)6-9-22(38)14-25-30(35(45,19(4)36)33(43)31(25)41)24-16-27(40)26(39)15-23(24)29-32(42)28(46-34(29)44)13-20-7-10-21(37)11-8-20/h6-13,15-17,33,37,39-40,42-43,45H,5,14H2,1-4H3/b9-6+,18-12+,28-13-

InChI Key

YACYONYLJTYMLP-AIXQLNHRSA-N

Canonical SMILES

CCC(C)C=C(C)C=CC(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(C(=CC4=CC=C(C=C4)O)OC3=O)O)O)O

Isomeric SMILES

CCC(C)/C=C(\C)/C=C/C(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(/C(=C/C4=CC=C(C=C4)O)/OC3=O)O)O)O

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